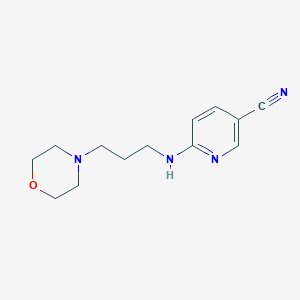![molecular formula C19H21N3OS B2624866 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide CAS No. 529481-75-2](/img/structure/B2624866.png)
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole moiety with a phenyl and cyclohexanecarboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole core, followed by functionalization to introduce the phenyl and cyclohexanecarboxamide groups. For instance, a copper-catalyzed three-component reaction involving aminothiazole, benzaldehydes, and ethyl propiolate can be employed . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF), ethanol, or methanol, and catalysts such as Cu(I) and Cu(II) triflates .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce environmental impact and improve reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper triflates). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer activities.
N-alkylated 2-aminobenzo[d]oxazoles: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of an imidazo[2,1-b]thiazole core with phenyl and cyclohexanecarboxamide groups makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)14-7-9-16(10-8-14)20-18(23)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXNHAMEVJVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B2624784.png)
![1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2624787.png)



![tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B2624792.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)
![2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine](/img/structure/B2624799.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624801.png)

![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate](/img/structure/B2624804.png)

